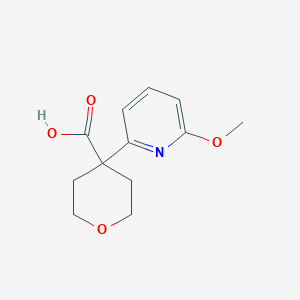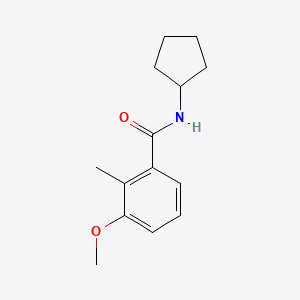
4-(6-Methoxypyridin-2-yl)oxane-4-carboxylic acid
Übersicht
Beschreibung
4-(6-Methoxypyridin-2-yl)oxane-4-carboxylic acid is a chemical compound with the molecular formula C12H15NO4 . It has a molecular weight of 237.25 .
Molecular Structure Analysis
The molecular structure of 4-(6-Methoxypyridin-2-yl)oxane-4-carboxylic acid consists of a pyridine ring attached to an oxane ring with a carboxylic acid group . The exact structural details including bond lengths and angles are not provided in the search results.Chemical Reactions Analysis
While specific chemical reactions involving 4-(6-Methoxypyridin-2-yl)oxane-4-carboxylic acid are not available in the search results, it’s worth noting that 4-Methoxypyridine has been used as a starting reagent for the stereocontrolled synthesis of various compounds .Wissenschaftliche Forschungsanwendungen
Bone Turnover and Osteoporosis Treatment
- Hutchinson et al. (2003) identified a compound related to 4-(6-Methoxypyridin-2-yl)oxane-4-carboxylic acid as a potent antagonist of the alpha(v)beta(3) receptor, showing efficacy in in vivo models of bone turnover, suggesting potential for the treatment of osteoporosis (Hutchinson et al., 2003).
Catalytic Activity and Synthesis
- Drabina et al. (2010) described the synthesis of derivatives from 6-methoxypyridin-2-yl)oxane-4-carboxylic acid, which form stable complexes with Cu(II) ions, used as catalysts in addition reactions (Drabina et al., 2010).
Enantiopure Pyridines Synthesis
- Eidamshaus et al. (2011) developed a method for preparing enantiopure pyridines using a derivative of 4-(6-Methoxypyridin-2-yl)oxane-4-carboxylic acid, highlighting its role in synthesizing structurally complex molecules (Eidamshaus et al., 2011).
Lanthanide-Organic Frameworks
- Liu et al. (2009) utilized a derivative of this compound in creating lanthanide-organic coordination polymeric networks, which have potential applications in materials science (Liu et al., 2009).
Liquid Crystal Synthesis
- Ahipa et al. (2014) synthesized a series of compounds, including derivatives of 4-(6-Methoxypyridin-2-yl)oxane-4-carboxylic acid, which exhibit liquid crystalline behavior and have applications in display technologies (Ahipa et al., 2014).
Polymerization
- Pounder et al. (2011) reported the use of a derivative in the ring-opening polymerization of a monomer derived from L-malic acid, indicating its role in polymer synthesis (Pounder et al., 2011).
Pharmaceutical Analysis
- Gatti et al. (1990) explored the use of a derivative for the high-performance liquid chromatographic determination of biologically important thiols, demonstrating its application in pharmaceutical analytics (Gatti et al., 1990).
Eigenschaften
IUPAC Name |
4-(6-methoxypyridin-2-yl)oxane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-16-10-4-2-3-9(13-10)12(11(14)15)5-7-17-8-6-12/h2-4H,5-8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEIWOYVXVDWCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C2(CCOCC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401168615 | |
| Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-4-(6-methoxy-2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401168615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Methoxypyridin-2-yl)oxane-4-carboxylic acid | |
CAS RN |
1439896-31-7 | |
| Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-4-(6-methoxy-2-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439896-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-4-(6-methoxy-2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401168615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2,2-Trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B3059837.png)
![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-4-ethyl-N-methylbenzenesulfonamide](/img/structure/B3059839.png)
![4-{[2-(methylthio)-4-oxoquinazolin-3(4H)-yl]methyl}benzoic acid](/img/structure/B3059840.png)


![3-(1-pyrrolidinyl)-N-[4-(trifluoromethyl)phenyl]-2-butenamide](/img/structure/B3059846.png)
![methyl 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3059849.png)
![1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B3059850.png)
![Methyl 2-(4-fluorophenyl)-2-[(2-hydroxyethyl)amino]acetate](/img/structure/B3059851.png)

![Tert-butyl 4-[({4-[(4-bromo-2-fluorophenyl)amino]-6-methoxyquinazolin-7-yl}oxy)methyl]cyclohexane-1-carboxylate](/img/structure/B3059853.png)

![Methyl 6-[3-(trifluoromethyl)phenoxy]-2-pyridinecarboxylate](/img/structure/B3059857.png)
